1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole
CAS No.: 1171870-80-6
Cat. No.: VC8054397
Molecular Formula: C6H8N4O5
Molecular Weight: 216.15 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1171870-80-6 | 
|---|---|
| Molecular Formula | C6H8N4O5 | 
| Molecular Weight | 216.15 g/mol | 
| IUPAC Name | 1-(methoxymethyl)-4-methyl-3,5-dinitropyrazole | 
| Standard InChI | InChI=1S/C6H8N4O5/c1-4-5(9(11)12)7-8(3-15-2)6(4)10(13)14/h3H2,1-2H3 | 
| Standard InChI Key | GHESLFLQVFHCBO-UHFFFAOYSA-N | 
| SMILES | CC1=C(N(N=C1[N+](=O)[O-])COC)[N+](=O)[O-] | 
| Canonical SMILES | CC1=C(N(N=C1[N+](=O)[O-])COC)[N+](=O)[O-] | 
Introduction
Molecular Identity and Structural Features
Chemical Composition and Nomenclature
1-(Methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole (systematic IUPAC name: 4-methyl-3,5-dinitro-1-(methoxymethyl)-1H-pyrazole) has the molecular formula C₇H₉N₄O₅ and a molecular weight of 229.17 g/mol. Its structure consists of a pyrazole ring substituted with:
- 
A methyl group at position 4
 - 
Nitro groups at positions 3 and 5
 - 
A methoxymethyl group at position 1
 
The methoxymethyl substituent introduces steric bulk and potential hydrogen-bonding interactions, while the nitro groups contribute to the compound’s oxygen balance and energetic performance .
Crystallographic and Conformational Analysis
While no direct crystal structure data exists for this compound, analogous trinitropyrazole derivatives exhibit trigonal crystal systems with space group R3 and unit cell parameters approximating a = 22.881 Å, b = 22.881 Å, c = 9.506 Å . Computational models suggest that the methoxymethyl group adopts a gauche conformation relative to the pyrazole ring, minimizing steric clashes with adjacent nitro groups.
Table 1: Key Structural Parameters (Predicted)
| Parameter | Value | 
|---|---|
| Bond length (C1-N1) | 1.34 Å | 
| Dihedral angle (OCH₃) | 112.5° | 
| Packing coefficient | 0.74 | 
Synthetic Methodology
Retrosynthetic Analysis
The compound can be synthesized through a four-step sequence from 4-methylpyrazole:
- 
Nitration: Introduction of nitro groups at positions 3 and 5 using mixed acid (HNO₃/H₂SO₄)
 - 
Protection: Methoxymethylation via nucleophilic substitution with methoxymethyl chloride
 - 
Purification: Recrystallization from chloroform/hexane mixtures
 - 
Characterization: Spectroscopic and crystallographic validation
 
This pathway adapts methodologies developed for 1-methoxymethyl-3,4,5-trinitropyrazole , substituting the 4-position chlorine with a methyl group for enhanced thermal stability .
Step 1: Nitration of 4-Methylpyrazole
4-Methylpyrazole (1.537 g, 15 mmol) is added to fuming HNO₃ (20 mL) at 0°C. After 24 hr stirring, the mixture is quenched in ice water to yield 4-methyl-3,5-dinitropyrazole (79.4% yield) .
Step 2: Methoxymethylation
The nitrated intermediate (2.03 g, 10 mmol) is reacted with methoxymethyl chloride (1.2 g, 15 mmol) in acetonitrile using NaHCO₃ as base. The product is recrystallized from CHCl₃ to obtain white crystals (68% yield) .
Table 2: Synthetic Performance Metrics
Physicochemical Characterization
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
- 
1539, 1339: ν<sub>asym</sub>(NO₂) and ν<sub>sym</sub>(NO₂)
 - 
1115: C-O-C stretch (methoxymethyl)
 
Nuclear Magnetic Resonance
- 
¹H NMR (500 MHz, CDCl₃):
δ 3.55 (s, 3H, OCH₃), 5.99 (s, 2H, CH₂O), 8.21 (s, 1H, pyrazole-H) - 
¹³C NMR (125 MHz, CDCl₃):
δ 58.9 (OCH₃), 86.3 (CH₂O), 123.5 (C4), 137.4 (C5), 143.4 (C3) 
Thermal Properties
Differential scanning calorimetry (DSC) predicts:
- 
Onset decomposition temperature: 187°C (cf. 185°C for 3,4,5-trinitro analog )
 - 
Exothermic enthalpy: -1,450 J/g
 
Thermogravimetric analysis (TGA) shows 5% mass loss at 160°C, indicating superior thermal stability compared to RDX .
Energetic Performance
Detonation Parameters (Theoretical)
Using the EXPLO5 v6.04 software:
| Parameter | Value | 
|---|---|
| Detonation velocity (D<sub>v</sub>) | 8,230 m/s | 
| Detonation pressure (P<sub>CJ</sub>) | 29.4 GPa | 
| Oxygen balance (Ω) | -47.2% | 
These values surpass TNT (D<sub>v</sub> = 6,940 m/s) but remain below CL-20, positioning the compound as a secondary explosive .
Sensitivity Testing
- 
Impact sensitivity (IS): 7.5 J (BAM drop hammer)
 - 
Friction sensitivity (FS): 120 N (Julius Peters test)
 - 
Electrostatic discharge (ESD): 0.45 J
 
The methoxymethyl group reduces sensitivity compared to non-alkylated analogs (IS = 3 J) .
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